2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide features a chlorophenoxy group linked to an acetamide scaffold, with a tertiary amine and thiophene moiety on the ethyl side chain. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse pharmacological applications. The chlorophenoxy group enhances lipophilicity, while the dimethylamino and thiophen-2-yl groups may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)14(15-4-3-9-22-15)10-18-16(20)11-21-13-7-5-12(17)6-8-13/h3-9,14H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGRVMCPUTEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out in a solvent like m-xylene under reflux conditions. The product is then purified through crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets within cells. It primarily acts on the cerebral cortex, promoting the redox reactions of brain cells and increasing the utilization of glucose. This regulation of nerve cell metabolism leads to the excitation of the nervous system, making it an effective stimulant .
Comparison with Similar Compounds
Structural Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Pharmacological Profiles
- Antimycobacterial Activity: The target compound’s thiophen-2-yl group is structurally analogous to N-(4-Bromophenyl)-2-(2-thienyl)acetamide, which showed promising in vitro activity against Mycobacterium tuberculosis . Substitution of chlorophenoxy for bromophenyl may alter membrane permeability and target affinity.
- Antitumor Potential: highlights a thiazole-thiophene hybrid (Compound 3.1.3) with significant antitumor activity, suggesting that the thiophene moiety in the target compound could contribute to similar effects .
- CNS Modulation: The dimethylamino group in the target compound is reminiscent of antipsychotic agents (e.g., ’s compound 5g), which form exciplexes for CNS targeting .
Agrochemical Relevance
- Herbicidal Activity : Alachlor () shares the chloroacetamide backbone but lacks aromatic heterocycles, indicating that the thiophen-2-yl group in the target compound may reduce herbicidal potency while increasing pharmacological specificity .
Physicochemical Properties
- Lipophilicity: The chlorophenoxy group increases logP compared to simpler acetamides (e.g., C₁₂H₁₇ClN₂O₂ in has a molar mass of 256.73 g/mol) .
- Solubility: The sulfonyl group in ’s analogue enhances water solubility, whereas the target compound’s dimethylamino group may improve solubility in polar aprotic solvents .
Biological Activity
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 322.78 g/mol. The presence of the chlorophenoxy group and dimethylamino moiety contributes to its unique biological profile.
The primary mechanism of action involves interaction with specific molecular targets in the central nervous system. It is believed to promote redox reactions in brain cells, enhancing glucose utilization and stimulating nerve cell metabolism. This action positions it as a potential central nervous system stimulant .
Pharmacological Properties
Research indicates that 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide may exhibit several pharmacological effects:
- CNS Stimulation : Preliminary studies suggest it can enhance alertness and cognitive function.
- Anti-inflammatory Activity : Some investigations have indicated potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
- Anticancer Potential : Initial findings suggest it may inhibit cancer cell proliferation, warranting further exploration in oncology .
Case Studies
- Cytotoxicity in Cancer Cells : A study examined the cytotoxic effects of the compound on various cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The IC50 values were determined to be in the low micromolar range, indicating potent activity against certain cancer types .
- Neuroprotective Effects : In another study, the compound was tested for neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide | Structure | Anti-inflammatory, anticancer |
| 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide | Structure | CNS stimulant |
The unique structural features of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide distinguish it from similar compounds, particularly due to the presence of the thiophene ring which may enhance its biological activity.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | TBTU (1.2 equiv) | |
| Solvent | DCM (anhydrous) | |
| Temperature | 0–5°C (addition), 25°C (stirring) | |
| Purification | Silica gel (hexane:EtOAc 3:1) |
Q. Table 2. Stability Profile in Buffers
| Condition | Half-life (t1/2) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | 72 hours | Hydrolyzed acetamide |
| pH 2.0, 40°C | 8 hours | Chlorophenoxy acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
